molecular formula C14H13ClN4 B12482979 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline

Cat. No.: B12482979
M. Wt: 272.73 g/mol
InChI Key: CZSAPRIVWBTGMO-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, has a unique structure that combines the properties of benzotriazole and aniline, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 2-chloroaniline with 5-methyl-1H-benzotriazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety allows the compound to form π–π stacking interactions and hydrogen bonds with biological molecules, leading to its biological activity. The specific pathways and targets may vary depending on the application, but the compound’s ability to bind to enzymes and receptors is a key factor in its mechanism of action .

Properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

2-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]aniline

InChI

InChI=1S/C14H13ClN4/c1-10-6-7-14-13(8-10)17-18-19(14)9-16-12-5-3-2-4-11(12)15/h2-8,16H,9H2,1H3

InChI Key

CZSAPRIVWBTGMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3Cl

Origin of Product

United States

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